REACTION_CXSMILES
|
C([O:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][C:6]=1[CH2:14][CH2:15][CH2:16][CH3:17])(=O)C.Cl.[OH-].[Na+]>C(O)C>[CH2:14]([CH:6]1[C:5](=[O:4])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7]1)[CH2:15][CH2:16][CH3:17] |f:2.3|
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Name
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3-acetoxy-2-(n-butyl)benzofuran
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Quantity
|
4.6 g
|
Type
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reactant
|
Smiles
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C(C)(=O)OC1=C(OC2=C1C=CC=C2)CCCC
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
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DISTILLATION
|
Details
|
the ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
This was followed by extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the combined organic phases over sodium sulphate and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
resulted in 2.8 g (76% of theory) of 2-(n-butyl)-3(2H)-benzofuranone as yellow oil
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1OC2=C(C1=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |